molecular formula C20H14BrNO5S B12643233 {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-29-2

{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid

Cat. No.: B12643233
CAS No.: 920982-29-2
M. Wt: 460.3 g/mol
InChI Key: LGKHXEPZJVGRCP-UHFFFAOYSA-N
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Description

{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that features a carbazole moiety linked to an acetic acid group through an ether linkage. The presence of a bromobenzene sulfonyl group adds to its unique chemical structure, making it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromobenzene Sulfonyl Group: The bromobenzene sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Ether Linkage Formation: The ether linkage is formed by reacting the carbazole derivative with a suitable acetic acid derivative under conditions that promote etherification, such as the use of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.

    Reduction: Reduction reactions can target the bromobenzene sulfonyl group, potentially converting it to a benzene sulfonyl group.

    Substitution: The bromine atom in the bromobenzene sulfonyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Carbazole-quinone derivatives.

    Reduction: Benzene sulfonyl derivatives.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

The compound’s structural features make it a potential candidate for drug development. It can be explored for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers may investigate its interactions with biological targets to develop new therapeutic agents.

Industry

In materials science, this compound can be used in the design of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be tuned to enhance the performance of these materials.

Mechanism of Action

The mechanism of action of {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    {[9-(2-Chlorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a chlorine atom instead of bromine.

    {[9-(2-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a methyl group instead of bromine.

    {[9-(2-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromobenzene sulfonyl group in {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid imparts unique electronic and steric properties, influencing its reactivity and interactions. This makes it distinct from its analogs and potentially more suitable for specific applications, such as in the development of new materials or pharmaceuticals.

Properties

CAS No.

920982-29-2

Molecular Formula

C20H14BrNO5S

Molecular Weight

460.3 g/mol

IUPAC Name

2-[9-(2-bromophenyl)sulfonylcarbazol-2-yl]oxyacetic acid

InChI

InChI=1S/C20H14BrNO5S/c21-16-6-2-4-8-19(16)28(25,26)22-17-7-3-1-5-14(17)15-10-9-13(11-18(15)22)27-12-20(23)24/h1-11H,12H2,(H,23,24)

InChI Key

LGKHXEPZJVGRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2S(=O)(=O)C4=CC=CC=C4Br)C=C(C=C3)OCC(=O)O

Origin of Product

United States

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